2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride
Overview
Description
2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O and a molecular weight of 218.66 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and two methyl groups attached to the nitrogen atom of the amide group. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-amino-5-fluorobenzoyl chloride.
Reaction with Dimethylamine: The benzoyl chloride is reacted with dimethylamine in the presence of a base such as triethylamine to form 2-amino-5-fluoro-N,N-dimethylbenzamide.
Formation of Hydrochloride Salt: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of 2-amino-5-fluoro-N,N-dimethylbenzamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride can be compared with other similar compounds such as:
2-amino-5-fluorobenzamide: Lacks the dimethyl groups on the amide nitrogen.
2-amino-5-chloro-N,N-dimethylbenzamide: Has a chlorine atom instead of a fluorine atom.
2-amino-5-methyl-N,N-dimethylbenzamide: Has a methyl group instead of a fluorine atom.
The presence of the fluorine atom in this compound imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFIXCQNQIJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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